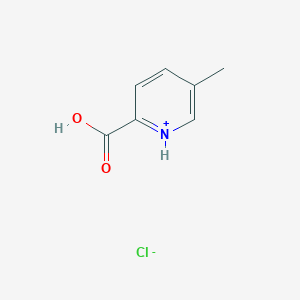

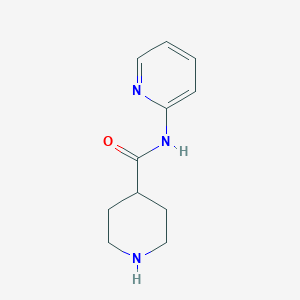

N-(pyridin-2-yl)piperidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(pyridin-2-yl)piperidine-4-carboxamide” is a chemical compound . It is related to the family of piperidine derivatives, which are known to exhibit a wide range of physiological activities .

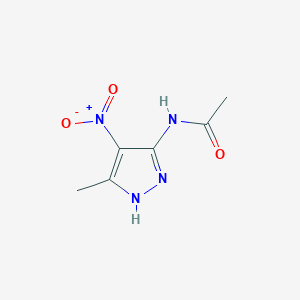

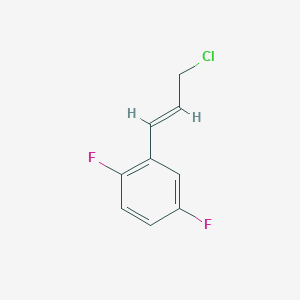

Synthesis Analysis

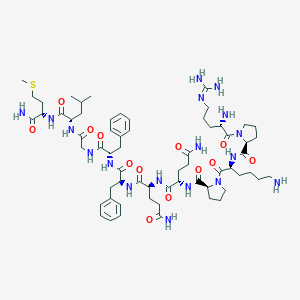

The synthesis of piperidine-4-carboxamide derivatives involves reactions such as amino-dechlorination and amino-dealkoxylation . The structure of the analogues was confirmed by different techniques such as IR and 1H NMR .

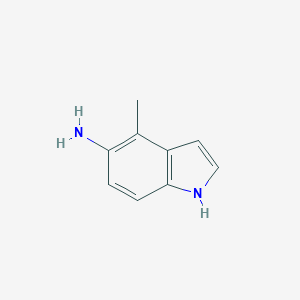

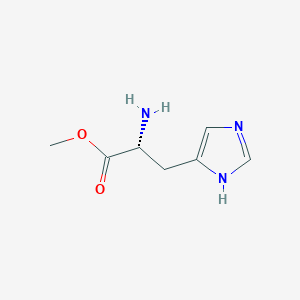

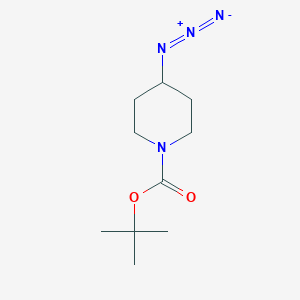

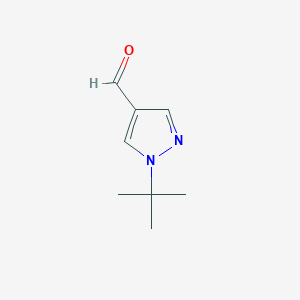

Molecular Structure Analysis

The molecular weight of “this compound” is 219.28 . The molecule features intermolecular hydrogen bonding .

Chemical Reactions Analysis

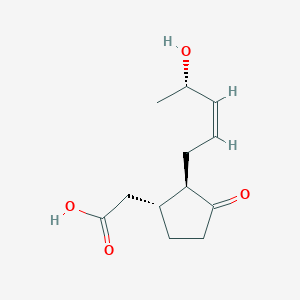

Piperidine-4-carboxamide derivatives have been found to be potent dopamine reuptake inhibitors . They have also shown to relieve pain and achieve analgesia in mice .

Physical and Chemical Properties Analysis

The molecular formula of “this compound” is C11H15N3O, and its molecular weight is 205.26 .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Catalysis

Heterocyclic N-oxide derivatives, closely related to "N-(pyridin-2-yl)piperidine-4-carboxamide," are highlighted for their utility in organic synthesis and catalysis. Their applications extend to forming metal complexes, designing catalysts, and facilitating asymmetric synthesis. These compounds have shown to be vital in the development of novel synthetic pathways and methodologies, demonstrating their significant role in advancing organic chemistry and catalysis (Dongli Li et al., 2019).

Medicinal Applications

In the realm of medicinal chemistry, compounds similar to "this compound" have been explored for their potential in drug development. These compounds have been associated with anticancer, antibacterial, and anti-inflammatory activities, indicating their significance in designing new therapeutic agents. Their incorporation into drug development projects underscores the importance of heterocyclic N-oxide derivatives in medicinal chemistry and pharmacology, providing a foundation for future research into novel treatments for various diseases (Dongli Li et al., 2019).

Environmental and Biological Sensors

Furthermore, heterocyclic compounds, including pyrimidine and pyridine derivatives, have been utilized as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds. This makes them suitable for use as sensing probes in the development of optical sensors, showcasing their versatility beyond traditional organic synthesis and medicinal applications. Their role in creating sensors for environmental and biological applications highlights the broader impact of these compounds in scientific research, opening avenues for novel sensor development (Gitanjali Jindal et al., 2021).

Safety and Hazards

Wirkmechanismus

Mode of Action

It is suggested that the compound may interact with its targets through a series of molecular interactions . The rotation of the pendant pyridyl arm is necessary to minimize the repulsive steric interactions, whereas the strong intramolecular hydrogen bond causes the C- methyl groups to tilt away from the cavity of the head group pyridine

Biochemical Pathways

Compounds with similar structures have shown activity in the nf-κb pathway, suggesting potential use in the treatment of autoimmune diseases and b-cell lymphomas

Eigenschaften

IUPAC Name |

N-pyridin-2-ylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c15-11(9-4-7-12-8-5-9)14-10-3-1-2-6-13-10/h1-3,6,9,12H,4-5,7-8H2,(H,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZJVTRDVQOZWCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)NC2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80552895 |

Source

|

| Record name | N-(Pyridin-2-yl)piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80552895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110105-31-2 |

Source

|

| Record name | N-(Pyridin-2-yl)piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80552895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.